molecular formula C13H17BrN2O3 B13558345 Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13558345
M. Wt: 329.19 g/mol
InChI Key: HWUGLNOKPDYUKP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a hydroxyazetidine ring, making it a unique and versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position, forming 5-bromopyridine.

    Azetidine Formation: The bromopyridine is then reacted with an azetidine derivative under specific conditions to form the azetidine ring.

    Hydroxylation: The azetidine ring is hydroxylated to introduce the hydroxy group.

    Carboxylation: Finally, the tert-butyl group is introduced through a carboxylation reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a de-brominated azetidine compound.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The hydroxyazetidine ring may enhance binding affinity and specificity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
  • Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
  • Tert-butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate

Uniqueness

Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyazetidine ring differentiates it from other similar compounds, providing unique properties that can be leveraged in various applications.

This compound’s versatility and potential make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C13H17BrN2O3

Molecular Weight

329.19 g/mol

IUPAC Name

tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C13H17BrN2O3/c1-12(2,3)19-11(17)16-7-13(18,8-16)10-5-4-9(14)6-15-10/h4-6,18H,7-8H2,1-3H3

InChI Key

HWUGLNOKPDYUKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=NC=C(C=C2)Br)O

Origin of Product

United States

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